molecular formula C16H19N3O4 B12186927 N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B12186927
M. Wt: 317.34 g/mol
InChI Key: IRMJFGTVQMEGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo several types of chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-[[2-[3-(4-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H19N3O4/c1-11-3-2-4-13-12(11)5-7-19(13)8-6-14(20)17-9-15(21)18-10-16(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

IRMJFGTVQMEGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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